

# Deucravacitinib (BMS-986165): An In Vivo Efficacy Comparison in Preclinical Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BMS961    |           |
| Cat. No.:            | B15545142 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), against other therapeutic alternatives in various preclinical models of autoimmune diseases. The data presented is compiled from publicly available experimental studies to support researchers in the evaluation of this novel therapeutic agent.

Deucravacitinib's unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[1][2] This targeted approach aims to modulate the signaling of key cytokines implicated in a range of immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), while potentially mitigating off-target effects associated with broader JAK inhibition.[1][3][4]

### **Comparative Efficacy Data**

The following tables summarize the in vivo efficacy of Deucravacitinib in various preclinical models of autoimmune diseases, offering a comparative look at its performance against other agents where data is available.

Table 1: Efficacy of Deucravacitinib in a Murine Model of Psoriasis



| Animal<br>Model                          | Treatment                          | Dosing<br>Regimen                                                                                                                                                        | Key<br>Efficacy<br>Readouts                                      | Results                                                                  | Comparator<br>Efficacy |
|------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|--------------------------------------------------------------------------|------------------------|
| IL-23-induced<br>ear swelling<br>in mice | Deucravacitin<br>ib                | 15 mg/kg,<br>PO, BID for 9<br>days                                                                                                                                       | Reduction in ear swelling (acanthosis)                           | As effective<br>as an anti-IL-<br>23 adnectin<br>positive<br>control.[5] | N/A                    |
| Deucravacitin<br>ib                      | 30 mg/kg,<br>PO, BID for 9<br>days | Reduction in ear swelling (acanthosis), inhibition of inflammatory cellular infiltration, and blockade of inflammatory cytokine expression (IL-17A, IL-21, IL-12, IL-23) | More effective than the anti-IL-23 adnectin positive control.[5] | N/A                                                                      |                        |

Table 2: Efficacy of Deucravacitinib in a Murine Model of Systemic Lupus Erythematosus (SLE)

| Animal<br>Model                    | Treatment           | Dosing<br>Regimen                            | Key<br>Efficacy<br>Readouts | Results                                    | Comparator<br>Efficacy |
|------------------------------------|---------------------|----------------------------------------------|-----------------------------|--------------------------------------------|------------------------|
| NZB/W F1<br>mice (lupus-<br>prone) | Deucravacitin<br>ib | Up to 30<br>mg/kg, PO,<br>QD for 3<br>months | Protection from nephritis   | Highly efficacious and well- tolerated.[5] | N/A                    |



Table 3: Efficacy of Deucravacitinib in a Murine Model of Inflammatory Bowel Disease (IBD)

| Animal<br>Model                                  | Treatment           | Dosing<br>Regimen    | Key<br>Efficacy<br>Readouts                                                          | Results                                                                          | Comparator<br>Efficacy                                                |
|--------------------------------------------------|---------------------|----------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Anti-CD40-<br>induced<br>colitis in<br>SCID mice | Deucravacitin<br>ib | 50 mg/kg,<br>PO, BID | Inhibition of<br>peak weight<br>loss (IL-12<br>driven) and<br>histological<br>scores | 99% inhibition of peak weight loss and 70% inhibition of histological scores.[5] | Comparable<br>to an anti-p40<br>monoclonal<br>antibody<br>control.[5] |

Table 4: Efficacy of Deucravacitinib in a Murine Model of Type 1 Diabetes (T1D)



| Animal<br>Model                     | Treatment                                      | Dosing<br>Regimen | Key<br>Efficacy<br>Readouts                                                                                | Results | Comparator<br>Efficacy |
|-------------------------------------|------------------------------------------------|-------------------|------------------------------------------------------------------------------------------------------------|---------|------------------------|
| Non-obese<br>diabetic<br>(NOD) mice | BMS-986202<br>(a related<br>TYK2<br>inhibitor) | Not specified     | Reduced systemic and tissue- localized inflammation, prevention of β-cell death, and delayed T1D onset.[6] | N/A     | N/A                    |
| RIP-LCMV-<br>GP mice                | BMS-986202                                     | Not specified     | Reduced systemic and tissue- localized inflammation, prevention of β-cell death, and delayed T1D onset.[6] | N/A     | N/A                    |

## **Experimental Protocols**

Below are detailed methodologies for the key in vivo experiments cited in this guide.

## Murine Model of Psoriasis (IL-23-Induced Ear Swelling)

- Animal Model: Severe-combined-immunodeficient-diseased (SCID) mice.
- Induction of Psoriasis-like Inflammation: Intradermal injection of IL-23 into the ears of the mice to induce epidermal hyperplasia (acanthosis) and inflammatory cellular infiltration.
- Treatment Groups:
  - Vehicle control



- Deucravacitinib (7.5, 15, and 30 mg/kg, administered orally twice daily for 9 days)
- Anti-IL-23 adnectin (positive control)
- Efficacy Endpoints:
  - Measurement of ear thickness to assess acanthosis.
  - Histological evaluation of ear biopsies to assess epidermal hyperplasia and inflammatory cellular infiltration.
  - Quantitative polymerase chain reaction (qPCR) analysis of skin biopsies to measure the expression of inflammatory cytokines (IL-17A, IL-21, and subunits of IL-12 and IL-23).
- Pharmacokinetic Analysis: Measurement of drug levels in blood to correlate with in vitro mouse whole blood IC50 values.[5]

# Murine Model of Systemic Lupus Erythematosus (NZB/W F1 Mice)

- Animal Model: NZB/W F1 lupus-prone mice, which spontaneously develop an autoimmune disease that closely resembles human SLE, including the development of nephritis.
- Treatment Groups:
  - Vehicle control
  - Deucravacitinib (up to a maximum of 30 mg/kg, administered orally once daily for three months)
- Efficacy Endpoints:
  - Monitoring for the development of nephritis (specific parameters such as proteinuria levels and kidney histology were assessed).
  - Evaluation of overall tolerability and survival.[5]



# Murine Model of Inflammatory Bowel Disease (Anti-CD40-Induced Colitis)

- Animal Model: SCID mice.
- Induction of Colitis: Administration of an anti-CD40 antibody to induce an IL-12-driven systemic wasting disease and colitis.
- Treatment Groups:
  - Vehicle control
  - Deucravacitinib (50 mg/kg, administered orally twice daily)
  - Anti-p40 monoclonal antibody (positive control)
- Efficacy Endpoints:
  - Monitoring of body weight to assess inhibition of wasting.
  - Histological scoring of the colon to evaluate the severity of colitis.

# Murine Models of Type 1 Diabetes (NOD and RIP-LCMV-GP Mice)

- Animal Models:
  - Non-obese diabetic (NOD) mice, which spontaneously develop autoimmune diabetes.
  - RIP-LCMV-GP mice, a virus-inducible model of T1D.
- Treatment Groups:
  - Vehicle control
  - BMS-986202 (a structurally related TYK2 inhibitor)
- Efficacy Endpoints:



- Assessment of systemic and tissue-localized inflammation.
- Evaluation of β-cell death in the pancreatic islets.
- Monitoring of blood glucose levels to determine the onset of diabetes.

# Visualizations TYK2 Signaling Pathway



Click to download full resolution via product page

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

### In Vivo Efficacy Study Workflow





Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies of Deucravacitinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Deucravacitinib (BMS-986165): An In Vivo Efficacy Comparison in Preclinical Autoimmune Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#in-vivo-validation-of-bms961-efficacystudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com